![molecular formula C13H13NO2 B3112289 4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol CAS No. 1888998-70-6](/img/structure/B3112289.png)
4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with an amino group at the 4-position, a methoxy group at the 3’-position, and a hydroxyl group at the 3-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, involves the interaction of palladium with formally electrophilic organic groups through oxidative addition . This results in the formation of new Pd–C bonds .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the stability and reactivity of similar compounds, such as the third-generation buchwald palladium precatalysts used for cross-coupling, have been found to be influenced by specific conditions .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol are not fully understood due to the lack of specific studies on this compound. It can be inferred from its structure that it might interact with various enzymes, proteins, and other biomolecules. The presence of an amino group could potentially allow it to form hydrogen bonds with other molecules, influencing biochemical reactions .
Cellular Effects
Based on its structural similarity to other biphenyl derivatives, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that biphenyl derivatives can interact with various biomolecules through binding interactions . These interactions could potentially lead to changes in gene expression or enzyme activity.
Metabolic Pathways
Biphenyl derivatives are known to undergo various metabolic reactions, potentially involving enzymes or cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 4-bromo-3’-methoxy-[1,1’-biphenyl] and an appropriate boronic acid derivative in the presence of a palladium catalyst and a base can yield the desired compound .
Industrial Production Methods
Industrial production of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups in place of the methoxy group.
Aplicaciones Científicas De Investigación
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3’-methoxy-[1,1’-biphenyl]-2-ol
- 4-Amino-3’-methoxy-[1,1’-biphenyl]-4-ol
- 4-Amino-3’-methoxy-[1,1’-biphenyl]-5-ol
Uniqueness
4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an amino group, methoxy group, and hydroxyl group on the biphenyl core allows for versatile chemical modifications and interactions with biological targets .
Propiedades
IUPAC Name |
2-amino-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFDGLJCXABMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
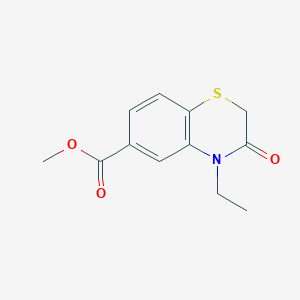

![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)

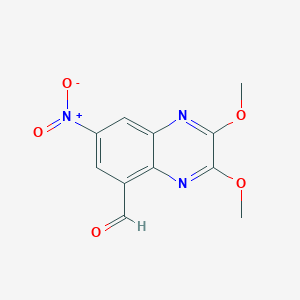

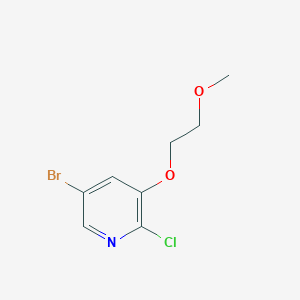
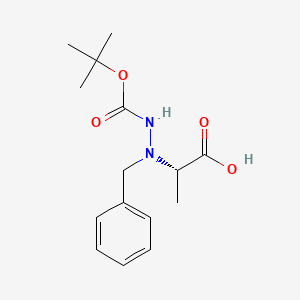

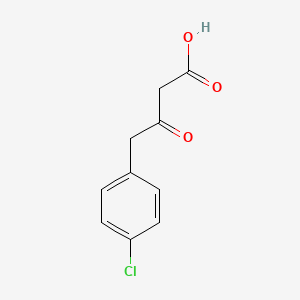
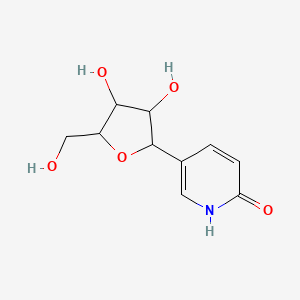
![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)


